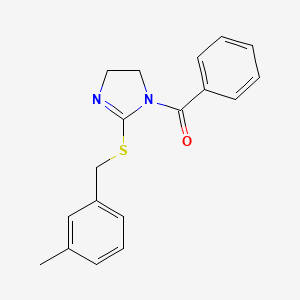

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzimidazole and phenyl methanone derivatives, which are known for their biological activities. These compounds are synthesized for their potential use as inhibitors of type III secretion in Gram-negative bacteria, antioxidants, and antimicrobials .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . Another method described the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone using an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . Similarly, a series of benzimidazole derivatives were synthesized through reactions involving Schiff's bases, cyanoacetate, and N-methylation . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate sulfur-containing starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole and phenyl methanone derivatives is characterized by the presence of a benzimidazole core and a phenyl methanone moiety. These structural features are crucial for the biological activity of these compounds. The presence of substituents on the benzimidazole ring and the phenyl ring can significantly influence the compound's properties and activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of C-N bonds and the reaction of Schiff's bases with various reagents to yield the desired products . The reactivity of these compounds can be further modified by introducing different functional groups, which can lead to a variety of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and phenyl methanone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and potential therapeutic applications. The antimicrobial and antioxidant activities of these compounds have been evaluated, indicating their potential as bioactive molecules .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : A study by Fergachi et al. (2018) demonstrated that a compound similar to the one , specifically 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM), was effective as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. The compound exhibited an inhibition efficiency of 98.9% at a concentration of 10-3 M, indicating its potential as a corrosion inhibitor in acidic mediums (Fergachi et al., 2018).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities : Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities. The study found significant activity against microorganisms like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating the potential use of such compounds in medical and pharmaceutical applications (Bassyouni et al., 2012).

Optical and Thermal Properties

- Polymeric Applications : Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants. These polymers exhibited desirable properties like good solubility in organic solvents, low-colored and flexible thin films, and fluorescence emission. This research highlights the potential of such compounds in the development of advanced polymeric materials with specific optical and thermal properties (Ghaemy et al., 2013).

Electrochemical and Electrical Properties

- Oligobenzimidazoles : Anand and Muthusamy (2018) prepared oligobenzimidazoles and investigated their electrochemical, electrical, optical, and thermal properties. This research suggests potential applications in the field of electronic materials due to their unique properties (Anand & Muthusamy, 2018).

Synthesis and Structural Analysis

- Ligand Synthesis and Crystal Structures : Wang et al. (2017) synthesized and characterized V-shaped ligands with N-heterocycles, including compounds similar to the one of interest. Their research provided insight into the crystal structures and potential applications in material science and coordination chemistry (Wang et al., 2017).

Propiedades

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-14-6-5-7-15(12-14)13-22-18-19-10-11-20(18)17(21)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORKYTHOFFZXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)

![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)

![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)

![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)

![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)